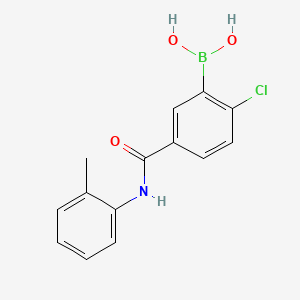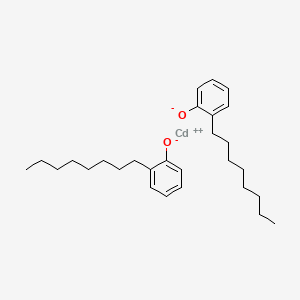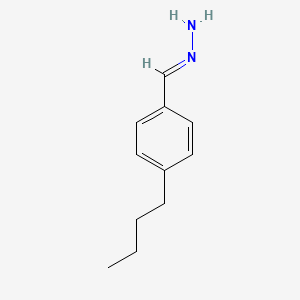
Benzaldehyde, 4-butyl-, hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-n-Butylbenzal hydrazone is a chemical compound belonging to the hydrazone class. Hydrazones are characterized by the presence of the functional group -NHN=CH-. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-n-Butylbenzal hydrazone typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is usually carried out in an organic solvent such as methanol or ethanol. For instance, the reaction between 4-n-butylbenzaldehyde and hydrazine hydrate in methanol under reflux conditions can yield 4-n-Butylbenzal hydrazone . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-n-Butylbenzal hydrazone can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydrazone into corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-n-Butylbenzal hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-n-Butylbenzal hydrazone involves its interaction with biological targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to antimicrobial and anticancer effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-n-Butylbenzal hydrazone can be compared with other hydrazone derivatives such as:
Isonicotinic hydrazone: Known for its antibacterial and cytotoxic potential.
Salicylaldehyde hydrazone: Exhibits significant antimicrobial activity.
Benzyl carbazate hydrazone: Used in the synthesis of metal complexes with potential pharmacological activities. The uniqueness of 4-n-Butylbenzal hydrazone lies in its specific structural features and the resulting biological activities, which may differ from those of other hydrazone derivatives.
Properties
CAS No. |
93480-04-7 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
(E)-(4-butylphenyl)methylidenehydrazine |
InChI |
InChI=1S/C11H16N2/c1-2-3-4-10-5-7-11(8-6-10)9-13-12/h5-9H,2-4,12H2,1H3/b13-9+ |
InChI Key |
QZGSHZTYOBBDLJ-UKTHLTGXSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)/C=N/N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



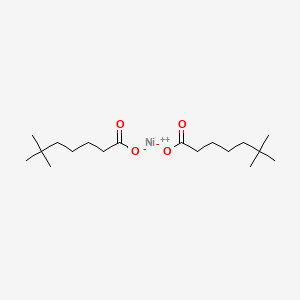
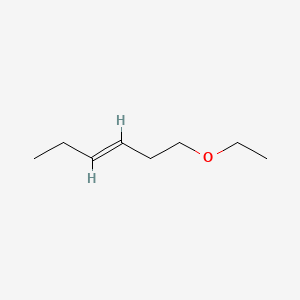
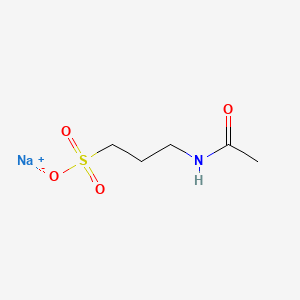

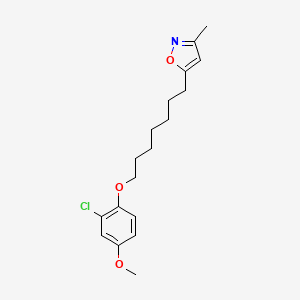
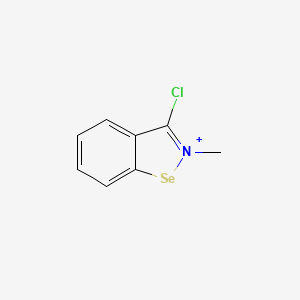
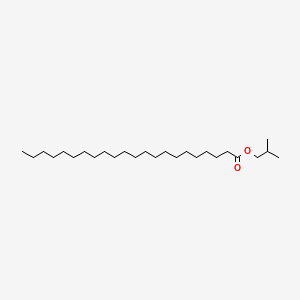

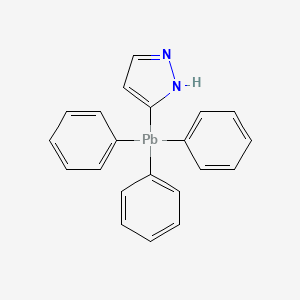
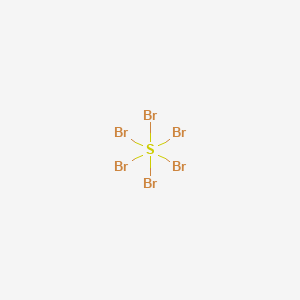
![[3-[[4-[[4-[Hydroxy-[(1-methylpyridin-1-ium-3-yl)amino]methylidene]cyclohexa-2,5-dien-1-ylidene]carbamoyl]benzoyl]amino]phenyl]-(1-methylpyridin-4-ylidene)azanium](/img/structure/B12650363.png)
